For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)] (DSPE-N3)
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DSPE-N3, a key component in modern drug delivery systems. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates relevant biological pathways and experimental workflows.
Core Chemical Identity and Properties
DSPE-N3 is a phospholipid derivative featuring a distearoylphosphatidylethanolamine (DSPE) lipid anchor and a terminal azide (-N3) group. This amphiphilic structure, with its hydrophobic lipid tails and hydrophilic head group, allows for its incorporation into lipid bilayers, such as those of liposomes. The azide functionality serves as a chemical handle for bioconjugation via "click chemistry," enabling the attachment of targeting ligands, imaging agents, or other molecules.
Chemical Structure and Identifiers
The fundamental chemical information for DSPE-N3 is summarized in the table below.
| Property | Value |
| IUPAC Name | [(2R)-3-[2-[(2-azidoacetyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
| CAS Number | 2839508-98-2 |
| Molecular Formula | C43H83N4O9P |
| Molecular Weight | 831.1 g/mol |
Physicochemical Properties
The physical and chemical properties of DSPE-N3 are critical for its application in formulation and drug delivery. While specific quantitative values for DSPE-N3 are not extensively published, the properties of the parent DSPE molecule and its PEGylated derivatives provide valuable insights.
| Property | Description |
| Appearance | White to off-white solid powder or chunk.[1] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), chloroform, and acetone.[1] A stock solution of a similar lipid, DSPE, can be prepared at 20 mg/mL in a 3:1 chloroform:methanol mixture.[2] DSPE-PEG-N3 is also soluble in hot water. |
| Melting Point (Tm) | The melting temperature of fully hydrated DSPE lipids is 74°C.[3] However, the addition of a polyethylene glycol (PEG) chain, which is common for DSPE derivatives used in drug delivery (DSPE-PEG-N3), significantly alters this property. For instance, DSPE-PEG(2000) micelles exhibit a chain melting transition at a much lower temperature of 12.8°C. This indicates that the bulky PEG group disrupts the crystalline packing of the lipid tails. |
| Stability and Storage | DSPE-N3 should be stored at -20°C for long-term stability (months to years). For short-term storage (days to weeks), 0–4°C is suitable. Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months. It is recommended to keep the compound in a dry, dark environment and to avoid repeated freeze-thaw cycles. The material is generally stable enough for shipping at ambient temperatures for a few weeks. |
| Reactivity | The terminal azide group is highly reactive towards alkynes in click chemistry reactions. It can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). SPAAC is a copper-free click chemistry reaction, which is advantageous for biological systems where copper can be cytotoxic. |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of DSPE-N3 containing liposomes and their subsequent functionalization using click chemistry.
2.1. Preparation of DSPE-N3 Incorporated Liposomes via Thin-Film Hydration
The thin-film hydration method is a common and effective technique for preparing liposomes.
Materials:
-
DSPE-N3
-
Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture, typically 2:1 or 3:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DPPC, cholesterol, and DSPE-N3 at a specific molar ratio) in the organic solvent in a round-bottom flask. Gently swirl the flask to ensure complete dissolution and a homogeneous mixture. A typical total lipid concentration in the organic solvent is 10-20 mg/mL.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 30-40°C). Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 1-2 hours.
-
Hydration: Add the pre-warmed hydration buffer to the flask containing the lipid film. The temperature of the buffer should be above the lipid phase transition temperature. The final total lipid concentration is typically in the range of 1-10 mg/mL.
-
Vesicle Formation: Agitate the flask by hand-shaking or vortexing above the phase transition temperature of the lipids until the lipid film is fully suspended. This process, which can take 30-60 minutes, results in a milky suspension of multilamellar vesicles (MLVs).
-
Sizing by Extrusion: To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is passed through a liposome extruder. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder and the liposome suspension to a temperature above the lipid phase transition temperature. Force the liposome suspension through the membrane multiple times (typically 11-21 passes). The resulting liposome suspension should appear more translucent.
-
Storage: Store the prepared liposomes at 4°C.
2.2. Bioconjugation to DSPE-N3 Liposomes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between the azide-functionalized liposomes and a DBCO-functionalized molecule (e.g., a targeting peptide).
Materials:
-
DSPE-N3 containing liposomes (prepared as in section 2.1)
-
DBCO-functionalized molecule of interest (e.g., DBCO-PEG-RGD peptide)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Conjugation Reaction: In a suitable reaction vessel, mix the DSPE-N3 liposome suspension with the DBCO-functionalized molecule. The molar ratio of DBCO-reagent to azide-lipid will depend on the desired degree of surface modification and should be optimized for each application. A molar excess of the DBCO-reagent is often used.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored if the DBCO reagent has a characteristic UV absorbance around 310 nm, which decreases as the reaction proceeds.
-
Purification: Remove the unreacted DBCO-functionalized molecule from the conjugated liposomes using a suitable purification method such as size exclusion chromatography or dialysis.
-
Characterization and Storage: Characterize the functionalized liposomes for size, zeta potential, and conjugation efficiency. Store the purified conjugate at 4°C.
Visualizing Workflows and Pathways
3.1. Experimental Workflow for Targeted Liposome Preparation
The following diagram illustrates the overall experimental workflow for preparing and functionalizing DSPE-N3 liposomes for targeted drug delivery.
Caption: Workflow for preparing targeted liposomes using DSPE-N3.
3.2. Integrin-Mediated Signaling Pathway
DSPE-N3 is frequently used to create liposomes targeted to cancer cells by attaching ligands such as the RGD (Arginine-Glycine-Aspartic acid) peptide. RGD binds to integrin receptors, which are often overexpressed on the surface of tumor cells and endothelial cells of tumor neovasculature. Binding of RGD-functionalized liposomes to integrins can trigger downstream signaling pathways that promote cellular uptake of the liposome and can also influence cell survival, proliferation, and migration.
Caption: Simplified integrin signaling pathway activated by RGD binding.
Conclusion
DSPE-N3 is a versatile and powerful tool for researchers in drug development and nanomedicine. Its well-defined chemical structure and reactivity, combined with its ability to be incorporated into lipid-based nanoparticles, make it an ideal component for creating targeted drug delivery systems. The experimental protocols provided in this guide offer a starting point for the successful implementation of DSPE-N3 in laboratory settings. The visualization of the experimental workflow and a relevant signaling pathway further contextualizes its application, providing a comprehensive resource for scientists in the field.
